molecular formula C16H17N5O3 B2878511 1-(1,3-benzoxazol-2-yl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidine-2-carboxamide CAS No. 1796894-62-6

1-(1,3-benzoxazol-2-yl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidine-2-carboxamide

Cat. No.: B2878511
CAS No.: 1796894-62-6
M. Wt: 327.344
InChI Key: BQOPYDWBSJYBEA-UHFFFAOYSA-N
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Description

1-(1,3-benzoxazol-2-yl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidine-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a benzo[d]oxazole ring, a pyrrolidine ring, and an oxadiazole moiety, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-benzoxazol-2-yl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidine-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of benzo[d]oxazole: This can be achieved by reacting 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.

    Synthesis of oxadiazole: The oxadiazole ring can be synthesized by reacting a hydrazine derivative with a carboxylic acid derivative, followed by cyclization.

    Formation of pyrrolidine-2-carboxamide: This involves the reaction of a suitable amine with a carboxylic acid derivative to form the amide bond.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-benzoxazol-2-yl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidine-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(1,3-benzoxazol-2-yl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1,3-benzoxazol-2-yl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1,3-benzoxazol-2-yl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidine-2-carboxamide stands out due to its unique combination of structural features, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a versatile compound for various scientific applications.

Properties

IUPAC Name

1-(1,3-benzoxazol-2-yl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O3/c1-10-18-14(24-20-10)9-17-15(22)12-6-4-8-21(12)16-19-11-5-2-3-7-13(11)23-16/h2-3,5,7,12H,4,6,8-9H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQOPYDWBSJYBEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNC(=O)C2CCCN2C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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